molecular formula C32H42N4O8 B1529182 Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate CAS No. 1630907-09-3

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate

Cat. No.: B1529182
CAS No.: 1630907-09-3
M. Wt: 610.7 g/mol
InChI Key: NDKQIMKBGVQVMQ-UHFFFAOYSA-N
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Description

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate is a chemical compound with the molecular formula C₁₆H₂₁N₂O₄. This compound is known for its unique spirocyclic structure, which consists of a diazaspiro nonane ring system. The hemioxalate form indicates the presence of an oxalate group, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diamine and a cyclic ketone. This step often requires the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the spirocyclic intermediate with benzyl chloride in the presence of a base, such as potassium carbonate.

    Formation of the Carboxylate Group: The carboxylate group is introduced through a carboxylation reaction. This step typically involves the use of carbon dioxide and a suitable catalyst, such as palladium on carbon.

    Formation of the Hemioxalate Salt: The final step involves the formation of the hemioxalate salt by reacting the carboxylate intermediate with oxalic acid. This step is usually carried out in an aqueous medium to ensure complete dissolution and reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug discovery.

    Medicine: Explored for its potential therapeutic applications. Its stability and solubility make it suitable for formulation into pharmaceutical products.

    Industry: Used in the development of new materials, such as polymers and coatings. Its chemical properties make it a valuable additive in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can lead to the inhibition or activation of biological pathways. The oxalate group enhances the compound’s solubility, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride: Similar structure but with a hydrochloride salt form.

    1,7-diazaspiro[3.5]nonane-7-carboxylate: Lacks the benzyl group, resulting in different chemical properties.

    Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate: Similar structure but with a different oxalate form.

Uniqueness

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate is unique due to its combination of a spirocyclic core, benzyl group, and hemioxalate salt. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H20N2O2.C2H2O4/c2*18-14(19-12-13-4-2-1-3-5-13)17-10-7-15(8-11-17)6-9-16-15;3-1(4)2(5)6/h2*1-5,16H,6-12H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKQIMKBGVQVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCN(CC2)C(=O)OCC3=CC=CC=C3.C1CNC12CCN(CC2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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